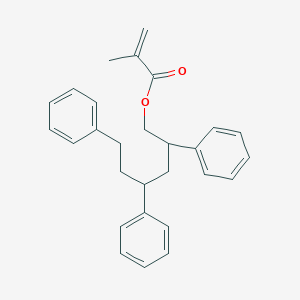
2,4,6-Triphenylhexyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenylhexyl 2-methylprop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three phenyl groups attached to a hexyl chain, which is further connected to a 2-methylprop-2-enoate group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate typically involves the esterification of 2,4,6-triphenylhexanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylhexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl groups
Scientific Research Applications
2,4,6-Triphenylhexyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylhexanol: The alcohol precursor used in the synthesis of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate.
2-Methylprop-2-enoic acid: The acid component used in the esterification reaction.
Triphenylmethane derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
403984-66-7 |
|---|---|
Molecular Formula |
C28H30O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,4,6-triphenylhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H30O2/c1-22(2)28(29)30-21-27(25-16-10-5-11-17-25)20-26(24-14-8-4-9-15-24)19-18-23-12-6-3-7-13-23/h3-17,26-27H,1,18-21H2,2H3 |
InChI Key |
IZZNJZXBEFSBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















